An In-depth Technical Guide to Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate
An In-depth Technical Guide to Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this technical guide on Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate. This document is intended to be a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and agrochemical synthesis. The trifluoromethoxy group is of significant interest due to its unique electronic properties and its ability to enhance the metabolic stability and lipophilicity of bioactive molecules.[1] This guide will delve into the core aspects of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate, providing not just a compilation of data, but a synthesized understanding of its properties, synthesis, and potential applications, grounded in scientific literature and practical insights.
Chemical Identity and Physicochemical Properties
Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a substituted anthranilate derivative. Its structure is characterized by a benzene ring substituted with an amino group, a chlorine atom, a trifluoromethoxy group, and a methyl ester.
Chemical Structure:
Caption: Chemical structure of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1003708-08-4 | [2][3][4][5] |
| Molecular Formula | C₉H₇ClF₃NO₃ | [2] |
| Molecular Weight | 269.61 g/mol | [2] |
| Appearance | Solid | N/A |
| Purity | ≥97% | [3] |
Synthesis and Manufacturing
A plausible synthetic route could begin with a suitable trifluoromethoxy-substituted aniline or benzoic acid. The key steps would involve the introduction of the amino, chloro, and methyl ester functionalities in a regioselective manner. For instance, a potential pathway could involve the chlorination and nitration of a trifluoromethoxy-substituted benzoic acid, followed by reduction of the nitro group to an amine and subsequent esterification. The order of these steps would be crucial to ensure the desired substitution pattern.
Hypothetical Synthesis Workflow:
Caption: A plausible synthetic workflow for the target compound.
It is important to note that the regioselectivity of the chlorination and nitration steps would need to be carefully controlled to obtain the desired 2-amino-3-chloro-5-(trifluoromethoxy) substitution pattern. The synthesis of related compounds, such as 2-amino-3-chlorobenzoic acid derivatives, often involves amination of a di-halogenated precursor.[6]
Applications in Research and Development
Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple reactive sites—the amino group, the aromatic ring, and the ester—allows for a variety of chemical transformations.
Pharmaceutical Applications
Substituted anthranilates are key intermediates in the synthesis of a wide range of pharmaceuticals. The unique combination of substituents in Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate makes it a particularly interesting starting material for the development of novel therapeutic agents.
While specific examples of its use in marketed drugs are not yet prevalent, its structural motifs are found in compounds targeting various diseases. For instance, the 2-aminobenzamide scaffold is a known pharmacophore in a number of kinase inhibitors.[7] The trifluoromethoxy group can improve metabolic stability and cell permeability, which are desirable properties for drug candidates.[1]
Potential Therapeutic Targets:
-
Kinase Inhibitors: The 2-aminobenzoic acid core can be elaborated to synthesize inhibitors of various kinases involved in cancer and inflammatory diseases. The chlorine and trifluoromethoxy substituents can be tailored to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
-
Ion Channel Modulators: Substituted anthranilic acids have been investigated as modulators of various ion channels.
-
Antiviral and Antimicrobial Agents: The aromatic amine scaffold is present in a number of antimicrobial and antiviral compounds.
Agrochemical Applications
Pyridine and benzene derivatives containing trifluoromethyl or trifluoromethoxy groups are important intermediates in the synthesis of modern insecticides, herbicides, and fungicides.[8][9] The trifluoromethoxy group, in particular, can enhance the biological activity and environmental stability of agrochemicals. While the direct application of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate in a commercial agrochemical is not documented, its structural features suggest its potential as a precursor to novel active ingredients.
Spectroscopic and Analytical Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. While a comprehensive set of publicly available spectra for Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is limited, typical spectral features can be predicted based on its structure.
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would show signals for each of the nine unique carbon atoms in the molecule. The chemical shifts of the carbons attached to the electronegative atoms (O, N, Cl, F) would be downfield.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (269.61 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom.
Researchers can obtain detailed analytical data, including NMR, HPLC, and LC-MS, from commercial suppliers upon request.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate. While a specific, detailed Material Safety Data Sheet (MSDS) for this compound is not widely available in public databases, general safety guidelines for related aromatic amines and halogenated compounds should be followed.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
For closely related compounds, such as Methyl 2-Amino-4-(trifluoromethyl)benzoate, the identified hazards include skin and serious eye irritation.[10] It is reasonable to assume that Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate may have similar hazardous properties. Always consult the supplier-specific MSDS for the most accurate and up-to-date safety information.
Conclusion and Future Perspectives
Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a strategically functionalized building block with significant potential in the discovery and development of new pharmaceuticals and agrochemicals. The convergence of an amino group for further derivatization, a chlorine atom for potential cross-coupling reactions, and a trifluoromethoxy group for modulating physicochemical properties makes it a versatile tool for synthetic chemists.
Future research will likely focus on the exploration of this and similar compounds in the synthesis of libraries of novel bioactive molecules. As our understanding of the role of fluorine-containing functional groups in medicinal chemistry continues to grow, we can expect to see the utility of building blocks like Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate expand into new and exciting areas of research.
References
- Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- Google Patents.
-
Rays Biotech. Agrochemicals Technical Intermediate. [Link]
-
PubMed. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
NBinno. China Methyl 2-Amino-3-chloro-5-(trifluoromethoxy)benzoate CAS... [Link]
-
PubChem. 2-Amino-5-chloro-3-methylbenzoic acid. [Link]
-
NIST WebBook. Benzoic acid, 2-amino-5-chloro-, methyl ester. [Link]
-
PubMed. Methyl 2-amino-5-chloro-benzoate. [Link]
Sources
- 1. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl2-amino-3-chloro-5-(trifluoromethoxy)benzoate , 98+% , 1003708-08-4 - CookeChem [cookechem.com]
- 3. Methyl 2-Amino-3-chloro-5-(trifluoromethoxy)benzoate [cymitquimica.com]
- 4. 1003708-08-4|Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate|BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 7. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 9. raysbiotech.com [raysbiotech.com]
- 10. tcichemicals.com [tcichemicals.com]
